molecular formula C9H7FN4O2 B2649513 [5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid CAS No. 436091-81-5

[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid

Cat. No.: B2649513
CAS No.: 436091-81-5
M. Wt: 222.179
InChI Key: BONKJFMYGUGBDH-UHFFFAOYSA-N
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Description

[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid (CAS: 436091-81-5) is a fluorinated tetrazole derivative with the molecular formula C₉H₇FN₄O₂ and a molecular weight of 222.18 g/mol . The compound features a tetrazole ring substituted at the 5-position with a 4-fluorophenyl group and an acetic acid moiety at the 2-position (Figure 1).

Properties

IUPAC Name

2-[5-(4-fluorophenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c10-7-3-1-6(2-4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONKJFMYGUGBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is often synthesized through a cyclization reaction involving an azide and a nitrile compound under acidic or basic conditions.

    Introduction of the Fluoro-phenyl Group: The fluoro-phenyl group can be introduced via a substitution reaction, where a suitable fluoro-phenyl precursor reacts with the tetrazole intermediate.

    Acetic Acid Functionalization:

Chemical Reactions Analysis

[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of tetrazole derivatives, including [5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid, in the development of anticancer agents. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study indicated that derivatives containing the tetrazole moiety demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin, suggesting promising anticancer properties .

Antibacterial and Antifungal Properties
Tetrazole compounds are known for their antibacterial and antifungal activities. The incorporation of the 4-fluorophenyl group enhances these biological activities. Research has shown that certain tetrazole derivatives exhibit potent inhibition against bacterial strains, outperforming traditional antibiotics .

Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. These compounds have been found to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Material Science Applications

Energetic Materials
Tetrazoles are being investigated for their use in energetic materials due to their thermal stability and high energy density. The aromatic nature of this compound contributes to its stability under various conditions, making it suitable for applications in explosives and propellants .

Coordination Chemistry
In coordination chemistry, tetrazoles act as ligands for metal ions. The ability of this compound to form stable complexes with transition metals can lead to novel metal-organic frameworks (MOFs) with applications in catalysis and gas storage .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer efficacy of this compound against various cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). The compound exhibited IC50 values of 6.43 μM and 9.83 μM respectively, indicating significant cytotoxic effects compared to control substances .

Case Study 2: Antimicrobial Properties

In a comparative study of antimicrobial agents, this compound showed an inhibition rate of over 48% against Gram-positive bacteria, surpassing several standard antibiotics like Ciprofloxacin .

CompoundActivity TypeIC50 Value (μM)Reference
This compoundAnticancer6.43 (HT-29)
9.83 (PC-3)
CiprofloxacinAntibacterial~10
DoxorubicinAnticancer2.24 (HT-29)

Mechanism of Action

The mechanism of action of [5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. The fluoro-phenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers and Substituent Variations

Ethyl [5-(2-Fluorophenyl)-2H-tetrazol-2-yl]acetate (CAS: Not provided)
  • Molecular Formula : C₁₁H₁₁FN₄O₂
  • Key Differences :
    • The fluorine substituent is at the 2-position of the phenyl ring instead of the 4-position.
    • An ethyl ester replaces the acetic acid group.
  • The ester group increases lipophilicity, enhancing membrane permeability but reducing water solubility .
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic Acid (CAS: 62616-87-9)
  • Molecular Formula : C₅H₄F₃N₃O₂S₂
  • Key Differences :
    • Replaces the tetrazole ring with a thiadiazole and introduces a trifluoromethyl group.
    • A thioether (-S-) linkage connects the heterocycle to the acetic acid.
  • Impact :
    • The thiadiazole ring offers distinct electronic properties, while the trifluoromethyl group enhances metabolic stability and hydrophobic interactions .

Functional Group Modifications

2-((5-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid (CAS: 741731-81-7)
  • Molecular Formula : C₁₆H₁₆FN₃O₃S
  • Key Differences :
    • The tetrazole is replaced with a 1,2,4-triazole , and a tetrahydrofuran (THF) group is introduced.
    • A thioether (-S-) linkage is present.
  • Impact :
    • The triazole ring may improve hydrogen-bonding capacity, while the THF moiety increases lipophilicity, favoring blood-brain barrier penetration .
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic Acid
  • Molecular Formula : C₁₀H₈N₄O₂S
  • Key Differences :
    • Substitutes the tetrazole with a 1,2,4-triazole and replaces the fluorophenyl group with a phenyl ring.

Complex Derivatives with Extended Pharmacophores

[5-(3-(4-(2-Bromo-5-fluorophenoxy)piperidin-1-yl)-5-isoxazolyl]-2H-tetrazole-2-acetic Acid (CAS: 1030612-90-8)
  • Molecular Formula : C₁₇H₁₅BrF₂N₄O₃
  • Key Differences: Incorporates a bromo-fluorophenoxy-piperidine moiety and an isoxazole ring.
  • This structure is suited for targeting enzymes or receptors with extended binding pockets .

Structural and Functional Analysis

Electronic Effects of Fluorine Substitution

  • The 4-fluorophenyl group in the parent compound provides electron-withdrawing effects, stabilizing the tetrazole ring and enhancing dipole interactions. This contrasts with non-fluorinated analogs (e.g., 5-phenyltetrazoles), which exhibit reduced polarity .

Solubility and Bioavailability

  • Acetic Acid vs. Ester Derivatives :
    • The free carboxylic acid in the parent compound improves water solubility but may limit oral bioavailability due to ionization at physiological pH. Ester derivatives (e.g., ethyl esters) exhibit higher logP values, favoring absorption .
  • Heterocyclic Modifications :
    • Triazole and thiadiazole derivatives generally show lower solubility than tetrazoles due to reduced polarity .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid C₉H₇FN₄O₂ 222.18 4-Fluorophenyl, acetic acid
Ethyl [5-(2-Fluorophenyl)-2H-tetrazol-2-yl]acetate C₁₁H₁₁FN₄O₂ 250.23 2-Fluorophenyl, ethyl ester
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid C₅H₄F₃N₃O₂S₂ 259.23 Thiadiazole, trifluoromethyl
2-((5-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid C₁₆H₁₆FN₃O₃S 349.39 Triazole, THF, thioether

Biological Activity

[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. The presence of the 4-fluorophenyl group enhances its biological activity by influencing the compound's lipophilicity and receptor binding affinity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that tetrazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives have demonstrated activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity using assays such as the DPPH radical scavenging test. Results indicate that tetrazole derivatives exhibit strong antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
  • Anticancer Potential : Several studies highlight the anticancer effects of tetrazole derivatives. For example, one study reported that a related tetrazole derivative showed significant cytotoxicity against epidermoid carcinoma cells (A431) with an IC50 value of 44.77 µg/mL, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with multiple receptors, influencing various biochemical pathways. Its binding affinity to certain receptors can lead to modulation of cellular processes involved in inflammation and cancer progression .
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are primarily due to the ability of the compound to scavenge ROS, thereby protecting cells from oxidative damage .
  • Induction of Apoptosis : In cancer cells, compounds similar to this compound have been shown to induce apoptosis through various signaling pathways, enhancing their therapeutic potential against tumors .

Case Studies and Research Findings

A review of literature reveals several case studies that explore the efficacy and safety profiles of tetrazole derivatives:

StudyFindings
Study 1 Evaluated the antimicrobial activity against C. albicans and A. niger, showing MIC values between 3.92–4.01 mM .
Study 2 Investigated antioxidant activity using DPPH assay, confirming significant scavenging effects at low concentrations .
Study 3 Assessed cytotoxicity against A431 and HCT116 cell lines; IC50 values were 44.77 µg/mL and 201.45 µg/mL respectively .
Study 4 Reported on the lethal dose (LD50) in rat models, indicating a median lethal dose of 2500 mg/kg with severe toxicity signs observed at higher doses .

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. Toxicological studies indicate potential liver toxicity at high doses, necessitating further investigation into its safety profile before clinical application .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.